4-Bromo-2-iodophenyl Isothiocyanate
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Overview
Description
4-Bromo-2-iodophenyl Isothiocyanate is an organic compound with the molecular formula C7H3BrINS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and iodine atoms at the 4 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodophenyl Isothiocyanate typically involves the reaction of 4-Bromo-2-iodoaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the reaction of the corresponding amine with carbon disulfide and a desulfurylation reagent such as T3P (propane phosphonic acid anhydride) to form the isothiocyanate .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. These methods may involve the use of phenyl chlorothionoformate with primary amines under controlled conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thioureas.
Addition Reactions: It can react with nucleophiles such as alcohols and thiols to form corresponding adducts.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dimethylbenzene, THF (tetrahydrofuran), and other organic solvents.
Catalysts: Triethylamine, DMAP (4-dimethylaminopyridine), and DABCO (1,4-diazabicyclo[2.2.2]octane).
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Adducts: Formed from the reaction with alcohols and thiols.
Scientific Research Applications
4-Bromo-2-iodophenyl Isothiocyanate has diverse applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules due to its reactive isothiocyanate group.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodophenyl Isothiocyanate involves its reactivity as an electrophile. The isothiocyanate group (N=C=S) can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in bioconjugation and labeling techniques, where the compound targets specific amino groups in proteins and peptides .
Comparison with Similar Compounds
4-Bromophenyl Isothiocyanate: Similar structure but lacks the iodine substitution.
2-Iodophenyl Isothiocyanate: Similar structure but lacks the bromine substitution.
Phenyl Isothiocyanate: The parent compound without any halogen substitutions.
Uniqueness: 4-Bromo-2-iodophenyl Isothiocyanate is unique due to the presence of both bromine and iodine substituents, which can influence its reactivity and selectivity in chemical reactions. The dual halogenation can also affect its physical properties, such as solubility and stability, making it distinct from its mono-substituted counterparts .
Properties
Molecular Formula |
C7H3BrINS |
---|---|
Molecular Weight |
339.98 g/mol |
IUPAC Name |
4-bromo-2-iodo-1-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3BrINS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
InChI Key |
DKRHMEMXAHVPBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)N=C=S |
Origin of Product |
United States |
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